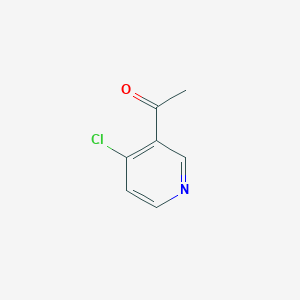

1-(4-Chloropyridin-3-YL)ethanone

Description

Properties

IUPAC Name |

1-(4-chloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNGUMAHAAURPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloropyridin-3-yl)ethanone: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Abstract

1-(4-Chloropyridin-3-yl)ethanone is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned functional groups—an acetyl moiety and a reactive chlorine atom on a pyridine scaffold—make it a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical and physical properties, outlines a common synthetic pathway, details its critical role in palladium-catalyzed cross-coupling reactions, and explores its applications in the development of novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Compound Identification and Core Properties

Precise identification and understanding of core physicochemical properties are foundational to the successful application of any chemical intermediate in a research and development setting.

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 116922-73-7 | [1] |

| Molecular Formula | C₇H₆ClNO | [2] |

| InChI Key | NTNGUMAHAAURPE-UHFFFAOYSA-N | [2] |

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 155.58 g/mol | [2] |

| Exact Mass | 155.013794 Da | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 87.3 ± 21.8 °C | [2] |

| Refractive Index | 1.535 | [2] |

| LogP (XLogP3) | 1.2 | [2] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C2 (adjacent to the nitrogen) would likely appear furthest downfield, followed by the proton at C6. The proton at C5 would be the most upfield of the aromatic signals. A sharp singlet integrating to three protons, corresponding to the acetyl methyl group (CH₃), would be expected in the aliphatic region, typically around 2.4-2.7 ppm.

-

¹³C NMR: The carbon NMR spectrum would feature seven signals. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (~195-200 ppm). Five signals would correspond to the pyridine ring carbons, with their chemical shifts influenced by the electronegativity of the nitrogen and chlorine atoms. The methyl carbon would appear as a distinct signal in the aliphatic region (~25-30 ppm).[3]

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 155. A characteristic (M+2) peak at m/z 157, with approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z 140.

Synthesis and Manufacturing

The synthesis of 3-acylpyridines can be challenging via traditional electrophilic aromatic substitution methods like Friedel-Crafts acylation.[4][5] The pyridine ring is electron-deficient, and the nitrogen atom readily complexes with Lewis acid catalysts, further deactivating the ring.[6] Therefore, alternative strategies involving metallation or radical additions are often employed.[6]

While a specific, detailed industrial synthesis for this compound is not publicly documented, a plausible and common laboratory-scale approach involves the directed ortho-metallation of 4-chloropyridine followed by acylation.

Conceptual Synthetic Workflow

The workflow leverages a strong base to deprotonate the pyridine ring at the C3 position, creating a nucleophilic intermediate that can then react with an acetylating agent.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Directed Metallation and Acylation

This protocol is a representative method based on established procedures for pyridine functionalization.

-

Preparation: To an oven-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.

-

Metallation: Add a solution of 4-chloropyridine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours to ensure complete formation of the 3-lithiated intermediate.

-

Acylation: Slowly add N-methoxy-N-methylacetamide (Weinreb amide) to the reaction mixture. The Weinreb amide is an effective acylating agent that minimizes over-addition by forming a stable tetrahedral intermediate.

-

Quenching: After stirring for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Key Reactions

The utility of this compound as a building block stems from the reactivity of its chloro substituent. The C4-Cl bond is activated towards nucleophilic aromatic substitution and, more importantly, participates readily in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at this position, a critical transformation in drug discovery for exploring structure-activity relationships (SAR).

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[7] It involves the coupling of an organoboron species (like a boronic acid) with an organohalide (like our chloropyridine) using a palladium catalyst and a base.[8] This reaction is favored in pharmaceutical chemistry due to its tolerance of a wide range of functional groups, mild reaction conditions, and the generally low toxicity of the boron-containing reagents.[2]

The electron-withdrawing nature of the pyridine nitrogen and the acetyl group enhances the reactivity of the C-Cl bond towards the initial oxidative addition step in the catalytic cycle, making even the relatively unreactive chloro-substituent a viable coupling partner.[9]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetallation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol is based on established methods for coupling heteroaryl chlorides and can be adapted for various boronic acids.[10]

-

Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like triphenylphosphine (PPh₃) or XPhos (2-10 mol%).

-

Addition of Base and Solvent: Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.), and a solvent system such as a mixture of dioxane and water or toluene and water.

-

Inert Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to isolate the desired biaryl product.

Applications in Research and Drug Development

This compound is a valuable starting material for synthesizing compounds targeting a wide range of biological pathways. Its structure is frequently incorporated into scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to functionalize the C4 position via Suzuki coupling allows for the rapid generation of libraries of analogues to optimize potency, selectivity, and pharmacokinetic properties.[11][12]

For instance, derivatives of this scaffold have been explored in the development of inhibitors for kinases crucial in cancer progression, such as c-KIT kinase in gastrointestinal stromal tumors (GIST).[13] The pyridine nitrogen can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site, while the substituted group at the C4 position can be tailored to occupy specific hydrophobic pockets.

Safety and Handling

As with any chlorinated organic compound, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[2]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[2] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical advice.

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a high-value intermediate for the pharmaceutical and agrochemical industries. Its defined structure, predictable reactivity, and amenability to powerful synthetic transformations like the Suzuki-Miyaura coupling make it an indispensable tool for the modern medicinal chemist. A thorough understanding of its properties, synthesis, and reactivity enables researchers to efficiently design and synthesize novel chemical entities with the potential to become next-generation therapeutics.

References

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Kornobis, K., Szymański, P., & Foks, H. (2009).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- OChemOnline. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube.

- Tunyugina, E. V., et al. (2018). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. ResearchGate.

- Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube.

- Singh, V., et al. (2007). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate.

- MedChemica. (n.d.). Publications & Patents.

- Alchem Pharmtech. (n.d.). CAS 116922-73-7 | this compound.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.

- Anderson, K. W., et al. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Charles River Laboratories. (n.d.). Drug Discovery Patents.

- Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- PubChem. (n.d.). 3-Acetyl-2-chloropyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). Medical use of pharmaceutical combination or composition - Patent US-12364700-B2. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Chloropyridine. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Wiley.

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. medchemica.com [medchemica.com]

- 12. criver.com [criver.com]

- 13. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of 1-(4-Chloropyridin-3-YL)ethanone

Abstract

The definitive confirmation of a chemical structure is the bedrock of all subsequent research and development, from medicinal chemistry to materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 1-(4-chloropyridin-3-yl)ethanone (CAS No: 116922-73-7), a substituted heterocyclic ketone. We will move beyond a simple recitation of data to explain the causal logic behind the application of orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each step is designed to be a self-validating component of a comprehensive analytical workflow, ensuring the highest degree of confidence in the final structural assignment.

Introduction and Strategic Overview

This compound is a compound featuring a pyridine ring, a common scaffold in pharmaceutical development, substituted with both a chlorine atom and an acetyl group.[1][2] The precise arrangement of these substituents is critical to its chemical properties and potential biological activity. Any ambiguity in its structure—for instance, mistaking it for an isomer like 1-(2-chloropyridin-4-yl)ethanone—could invalidate years of research.

Our strategy is to systematically build a complete structural picture, starting with foundational molecular data and progressively adding layers of detailed conformational evidence.

Caption: Molecular Structure of this compound.

The elucidation process follows a logical workflow where each technique provides unique, complementary information. Mass spectrometry will confirm the elemental composition and molecular weight. Infrared spectroscopy will identify the key functional groups present. Finally, 1D NMR spectroscopy will map the precise connectivity of the atoms, leaving no doubt as to the isomeric identity.

Caption: Workflow for unambiguous structure elucidation.

Foundational Analysis: Mass Spectrometry (MS)

Expertise: Mass spectrometry serves as the first checkpoint. It validates the molecular formula by providing a high-resolution measurement of the molecule's mass. For halogenated compounds, the isotopic distribution pattern is a crucial and definitive piece of evidence. The choice of a "soft" ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular ion with minimal fragmentation, while a "hard" technique like Electron Ionization (EI) is used to induce fragmentation, providing clues to the molecule's substructures.[3]

Expected Data (High-Resolution ESI-MS): The molecular formula C₇H₆ClNO gives an exact mass of 155.0138.[4] A key confirmatory feature is the presence of chlorine. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1.

| Ion | Calculated m/z (for C₇H₆ClNO) | Expected Relative Intensity | Purpose |

| [M+H]⁺ (with ³⁵Cl) | 156.0211 | 100% | Confirms mass with primary isotope |

| [M+H+2]⁺ (with ³⁷Cl) | 158.0182 | ~32% | Confirms the presence of one chlorine atom |

Expected Fragmentation Pattern (EI-MS): Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones.[5]

| Fragment Ion (m/z) | Structure / Loss | Significance |

| 140 | [M - CH₃]⁺ | Loss of the acetyl methyl group |

| 112 | [M - COCH₃]⁺ (Chloropyridinyl cation) | Loss of the acetyl group |

| 43 | [CH₃CO]⁺ (Acylium ion) | Confirms the presence of an acetyl (ethanone) moiety |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve 0.1-1.0 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation (ESI-MS):

-

Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Mode: Positive ion mode.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows to achieve a stable signal for the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured m/z to the calculated exact mass.

-

Verify the presence and correct intensity ratio (~3:1) of the [M+H+2]⁺ isotopic peak.

-

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each bond type (C=O, C-H, C=C, C-Cl) vibrates at a characteristic frequency when irradiated with infrared light. The presence of a strong, sharp absorption in the carbonyl region is a definitive indicator of a ketone or aldehyde.[6] For this molecule, we are specifically looking for the ketone carbonyl, aromatic ring vibrations, and the carbon-chlorine bond.

Expected Data (ATR-IR): The spectrum is anticipated to be dominated by a strong carbonyl stretch, with additional peaks corresponding to the aromatic system and substituents.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Weak to medium | Confirms aromatic protons on the pyridine ring. |

| ~2950-2850 | Aliphatic C-H Stretch | Weak | Confirms the methyl group protons. |

| ~1690 | C=O Stretch (Ketone) | Strong, sharp | Primary diagnostic peak for the ketone functional group. [5] |

| ~1600-1450 | Aromatic C=C & C=N Stretches | Medium to weak | Characteristic of the pyridine ring system. |

| ~800-600 | C-Cl Stretch | Medium | Confirms the carbon-chlorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrumentation:

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis:

-

Process the resulting spectrum (e.g., baseline correction).

-

Identify the key absorption bands and compare them to the expected frequencies in the table above. The most critical peak to identify is the strong C=O stretch around 1690 cm⁻¹.

-

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the definitive atomic connectivity map. It distinguishes between isomers by showing the precise chemical environment and neighbor relationships of each proton (¹H NMR) and carbon (¹³C NMR) atom. The predicted chemical shifts and coupling patterns are unique to the this compound structure.[7][8]

Proton (¹H) NMR Spectroscopy

Trustworthiness: The ¹H NMR spectrum provides a unique fingerprint. The number of signals corresponds to the number of chemically distinct proton environments. The integration (area under each signal) corresponds to the number of protons in that environment. The splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected Spectrum (in CDCl₃, 400 MHz): The structure has three distinct proton environments on the pyridine ring and one environment for the methyl group.

| Label | Position | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| H-2 | C2 | 1H | Singlet (s) | ~8.9 | Adjacent to the electron-withdrawing nitrogen; no adjacent protons. |

| H-5 | C5 | 1H | Doublet (d) | ~8.6 | Adjacent to nitrogen and coupled to H-6. |

| H-6 | C6 | 1H | Doublet (d) | ~7.4 | Coupled to H-5. |

| -CH₃ | Acetyl | 3H | Singlet (s) | ~2.6 | Deshielded by the adjacent carbonyl group; no adjacent protons.[9] |

Carbon (¹³C) NMR Spectroscopy

Trustworthiness: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. This is particularly powerful for confirming the substitution pattern on the aromatic ring, as the chemical shifts are highly sensitive to the electronic effects of the substituents.

Expected Spectrum (in CDCl₃, 100 MHz): The structure contains 7 unique carbon atoms, which should result in 7 distinct signals.

| Label | Position | Approx. Chemical Shift (δ, ppm) | Rationale |

| C=O | Acetyl | ~195 | Ketone carbonyl carbons are highly deshielded. |

| C-2 | Pyridine Ring | ~153 | Adjacent to nitrogen, highly deshielded. |

| C-5 | Pyridine Ring | ~151 | Adjacent to nitrogen. |

| C-4 | Pyridine Ring | ~148 | Attached to the electronegative chlorine atom. |

| C-3 | Pyridine Ring | ~135 | Point of attachment for the acetyl group. |

| C-6 | Pyridine Ring | ~122 | Least deshielded aromatic carbon. |

| -CH₃ | Acetyl | ~26 | Aliphatic carbon, deshielded slightly by the adjacent carbonyl. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Probe Tuning: Tune and match the probe for ¹H and ¹³C frequencies.

-

Shimming: Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from CDCl₃.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover 0-12 ppm. Use a 30-degree pulse and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0-220 ppm. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the ¹H signals and analyze their chemical shifts and multiplicities.

-

Assign each peak in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

-

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is confirmed through the convergence of orthogonal analytical data.

-

Mass Spectrometry confirms the molecular formula C₇H₆ClNO via the accurate mass of the molecular ion and the characteristic 3:1 isotopic pattern of a single chlorine atom.

-

Infrared Spectroscopy provides definitive evidence for the core functional groups: a ketone (strong C=O stretch at ~1690 cm⁻¹) and an aromatic system.

-

NMR Spectroscopy provides the final, unambiguous proof of the substitution pattern. The ¹H NMR shows the expected three distinct aromatic protons and a methyl singlet, while the ¹³C NMR shows the seven unique carbon environments, with chemical shifts consistent with the assigned 1,3,4-trisubstituted pyridine ring.

References

- Vertex AI Search Grounding: Supporting Information document with example NMR and MS data for various organic compounds. [Source: vertexaisearch.cloud.google.com]

- Echemi: Product page for this compound providing basic chemical information such as molecular formula and weight. [Source: echemi.com]

- Alchem Pharmtech: Product page for this compound confirming the CAS number. [Source: alchem.pharmtech]

- ChemicalBook: General chemical inform

- ResearchGate: "Structural Diversity in Substituted Pyridinium Halocuprates(II)". Provides context on the structural chemistry of pyridine derivatives.

- ResearchGate: "Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives". Discusses the use of spectral data for structure elucidation of related heterocyclic systems.

- Amanote Research: "Structures of Substituted Pyridine N-Oxide With Manganese(II) Acetate". General reference for pyridine structures. [Source: research.amanote.com]

- Arkivoc: "The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives". Provides synthetic context for related compounds.

- ACS Publications: "A Simple, Modular Synthesis of Substituted Pyridines". Highlights the importance and synthesis of substituted pyridines. [Source: pubs.acs.org]

- PubMed: "Synthesis and structure-activity relationships of 5-substituted pyridine analogues". Demonstrates the relevance of substituted pyridines in medicinal chemistry. [Source: pubmed.ncbi.nlm.nih.gov]

- ACS Publications: "Infrared and Ultraviolet Spectroscopic Studies on Ketones". Foundational reference for the spectroscopy of ketones. [Source: pubs.acs.org]

- ResearchGate: Figure S14. 13C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Example spectrum of a related compound.

- University of Wisconsin - Organic Chemistry Data: "NMR Spectroscopy :: 13C NMR Chemical Shifts". A reference database for predicting ¹³C NMR chemical shifts.

- PubChem: Database entry for a related compound, 1-(6-Chloropyridazin-4-YL)ethanone. [Source: pubchem.ncbi.nlm.nih.gov]

- YouTube - Benjamin Shepler: "Spectroscopic analysis of aldehydes and ketones". Educational video covering IR and NMR of ketones. [Source: youtube.com]

- ACS Publications: Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions...". Contains example NMR data for substituted pyridines. [Source: pubs.acs.org]

- Lab-Chemicals.Com: Product page for a related compound. [Source: lab-chemicals.com]

- BLDpharm: Product page for this compound hydrochloride. [Source: bldpharm.com]

- ChemicalBook: ¹H NMR data for an isomeric compound, 1-(2-chloro-pyridin-4-yl)-ethanone. [Source: chemicalbook.com]

- University of Wisconsin - Organic Chemistry Data: "NMR Spectroscopy :: 1H NMR Chemical Shifts". A reference database for predicting ¹H NMR chemical shifts.

- ChemicalBook: Product page for a related compound. [Source: chemicalbook.com]

- Frontier Specialty Chemicals: Product page for 1-(4-Bromopyridin-2-yl)ethanone with links to relevant literature. [Source: frontierspecialtychemicals.com]

- NIST WebBook: Mass spectrum data for 1-(4-chlorophenyl)-ethanone, a structural analog. [Source: webbook.nist.gov]

- BLDpharm: Product page for a rel

- Chemistry LibreTexts: "Spectroscopy of Aldehydes and Ketones". A detailed educational resource on the spectroscopic properties of ketones. [Source: chem.libretexts.org]

- DTIC: "Mass Spectrometry of Heterocyclic Compounds". General reference on the mass spectrometry of heterocyclic molecules. [Source: discover.dtic.mil]

- Synblock: Product page for a rel

- YouTube - Roxi Hulet: "Spectroscopy of Ketones and Aldehydes". Educational video covering spectroscopy of ketones. [Source: youtube.com]

- Google Patents: Patent describing synthesis of a related pyridinyl ethanone derivative.

- NIST WebBook: General data page for 1-(4-chlorophenyl)-ethanone. [Source: webbook.nist.gov]

- NIST WebBook: IR Spectrum for 1-(4-chlorophenyl)-ethanone. [Source: webbook.nist.gov]

- SpectraBase: ¹³C NMR data for 1-(4-Chlorophenyl)-ethanone. [Source: spectrabase.com]

- ChemicalBook: ¹H NMR data for a related compound. [Source: chemicalbook.com]

- NIST WebBook: IR Spectrum for 1-(2-chlorophenyl)-ethanone. [Source: webbook.nist.gov]

- ChemicalBook: IR data for a ketone-containing compound. [Source: chemicalbook.com]

- GovInfo: EPA/NIH Mass Spectral D

- MDPI: Supporting Information with example NMR spectra. [Source: mdpi.com]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to 1-(4-Chloropyridin-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

1-(4-Chloropyridin-3-yl)ethanone, registered under CAS Number 116922-73-7, is a key heterocyclic ketone that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] Its strategic placement of a chlorine atom and an acetyl group on the pyridine ring renders it a highly versatile intermediate for the synthesis of a wide array of complex molecules with diverse biological activities. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen influences the reactivity of the acetyl group and the aromatic ring, providing multiple avenues for synthetic modification. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and its critical role as a precursor in the development of novel therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116922-73-7 | [1][2] |

| Molecular Formula | C7H6ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 87.3 ± 21.8 °C | [1] |

| Refractive Index | 1.535 | [1] |

| XLogP3 | 1.2 | [1] |

Handling and Storage:

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn to avoid contact with skin and eyes.[1] It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Synthesis and Mechanistic Insights

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed journals, its synthesis can be conceptually understood through established organometallic and heterocyclic chemistry principles. A plausible and commonly employed synthetic strategy involves the acylation of a suitable 4-chloropyridine precursor. One such conceptual pathway is the reaction of a Grignard reagent derived from 3-bromo-4-chloropyridine with an acetylating agent.

A more likely industrial synthesis would involve the use of 4-chloropyridine-3-carbonitrile as a starting material. This approach offers a robust and scalable route.

Caption: Conceptual Grignard reaction pathway for the synthesis of this compound.

Reaction Mechanism:

The synthesis of ketones from nitriles using Grignard reagents is a classic and reliable transformation. The mechanism proceeds as follows:

-

Nucleophilic Attack: The highly nucleophilic carbon of the methylmagnesium bromide (CH3MgBr) attacks the electrophilic carbon of the nitrile group in 4-chloropyridine-3-carbonitrile.

-

Formation of an Imine Salt: This addition results in the formation of an intermediate magnesium salt of an imine.

-

Hydrolysis: Subsequent acidic workup (e.g., with H3O+) hydrolyzes the imine salt to the corresponding ketone, this compound.

This method is favored for its high yield and the ready availability of the starting materials.

Characterization and Spectroscopic Analysis

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the chlorine atom, the acetyl group, and the pyridine nitrogen.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 will likely be the most deshielded due to the inductive effect of the adjacent nitrogen and the carbonyl group. The protons at positions 5 and 6 will also exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with each other.

-

Methyl Protons: A sharp singlet for the three protons of the acetyl group, typically appearing in the upfield region (around δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm, characteristic of a ketone.

-

Aromatic Carbons: Five distinct signals in the aromatic region (approximately δ 120-160 ppm). The carbon bearing the chlorine atom and the carbons adjacent to the nitrogen will have their chemical shifts significantly influenced.

-

Methyl Carbon: A signal in the upfield region (around δ 25-30 ppm).

Mass Spectrometry:

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): An intense molecular ion peak is expected at m/z 155, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 157 with an intensity of approximately one-third of the M+ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the formation of an acylium ion [M-CH₃]⁺ at m/z 140.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

Applications in Drug Discovery and Development

The synthetic utility of this compound is most evident in its application as a key building block for the synthesis of biologically active molecules, particularly kinase inhibitors. The chlorine atom at the 4-position is amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities.

Role in the Synthesis of Kinase Inhibitors:

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This compound serves as a valuable scaffold for the construction of such inhibitors.

For instance, this building block can be utilized in the synthesis of inhibitors targeting kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Aurora kinases.[3][4]

Caption: General synthetic scheme illustrating the use of this compound in the synthesis of kinase inhibitors.

A common synthetic strategy involves the reaction of the acetyl group to form a more complex side chain, followed by modification of the pyridine ring, often through substitution of the chlorine atom. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures. As the demand for new and effective therapeutic agents continues to grow, the importance of key intermediates like this compound in driving innovation in drug discovery is undeniable.

References

- Alchem.Pharmtech. CAS 116922-73-7 | this compound. [Link]

- Gentile, G., et al. (2011). Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4823-4827. [Link]

- Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Chloropyridin-3-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloropyridin-3-YL)ethanone is a heterocyclic ketone of interest in medicinal chemistry and drug development due to its presence as a structural motif in various pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of directly published experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a chlorine atom at the 4-position and an acetyl group at the 3-position. This substitution pattern dictates a unique electronic environment for each atom, which in turn governs its spectroscopic behavior.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three aromatic protons on the pyridine ring and one signal for the methyl protons of the acetyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 - 9.0 | Singlet (or narrow doublet) | - |

| H-6 | ~8.6 - 8.8 | Doublet | ~5.0 |

| H-5 | ~7.4 - 7.6 | Doublet | ~5.0 |

| -CH₃ | ~2.6 - 2.8 | Singlet | - |

2.2. Rationale and Interpretation

-

Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.

-

H-2: This proton is situated ortho to the nitrogen atom and ortho to the acetyl group, both of which are electron-withdrawing. This cumulative effect leads to significant deshielding, placing its resonance at the furthest downfield position.

-

H-6: This proton is also ortho to the nitrogen atom, resulting in a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is meta to the nitrogen and ortho to the chlorine atom. It will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-6.

-

-

Methyl Protons (-CH₃): The protons of the acetyl group are adjacent to a carbonyl group, which deshields them. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

2.3. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 - 205 |

| C-2 | ~150 - 155 |

| C-6 | ~148 - 152 |

| C-4 | ~140 - 145 |

| C-3 | ~135 - 140 |

| C-5 | ~120 - 125 |

| -CH₃ | ~25 - 30 |

3.2. Rationale and Interpretation

-

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear at the furthest downfield position.

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom, the chlorine atom, and the acetyl group.

-

C-2 and C-6: These carbons, adjacent to the nitrogen, are significantly deshielded.

-

C-4: The carbon bearing the chlorine atom will also be downfield.

-

C-3: The carbon attached to the acetyl group.

-

C-5: This carbon is expected to be the most upfield of the aromatic carbons.

-

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear in the aliphatic region of the spectrum.

3.3. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a spectrometer with a carbon probe (e.g., 75 MHz for a 300 MHz instrument).

-

Data Acquisition: Obtain a standard proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

4.1. Predicted Mass Spectrum Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 155/157 | Molecular ion peak (with isotopic pattern for Cl) |

| [M-CH₃]⁺ | 140/142 | Loss of a methyl radical |

| [M-CO]⁺ | 127/129 | Loss of carbon monoxide |

| [C₅H₃ClN]⁺ | 112/114 | Pyridine ring fragment |

4.2. Rationale and Interpretation

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 155, corresponding to the molecular weight of the compound (C₇H₆ClNO). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 157 with about one-third the intensity of the M peak is expected.

-

Fragmentation Pattern:

-

Loss of a Methyl Radical: A common fragmentation pathway for ketones is the alpha-cleavage, leading to the loss of the methyl group (•CH₃), resulting in a fragment at m/z 140/142.

-

Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral CO molecule to give a fragment at m/z 112/114.

-

Figure 2: Predicted major fragmentation pathways for this compound.

4.3. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate method (e.g., direct infusion, GC-MS, or LC-MS).

-

Ionization: Utilize an ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

5.1. Predicted IR Absorption Bands

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H (aliphatic) | 2850 - 3000 | Medium-Weak |

| C=O (ketone) | 1690 - 1710 | Strong |

| C=C, C=N (aromatic) | 1400 - 1600 | Medium-Strong |

| C-Cl | 700 - 800 | Strong |

5.2. Rationale and Interpretation

-

C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of an aryl ketone.

-

Aromatic C-H and C=C/C=N Stretches: The pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and several bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N bond stretching.

-

Aliphatic C-H Stretch: The methyl group will show C-H stretching absorptions just below 3000 cm⁻¹.

-

C-Cl Stretch: A strong band in the fingerprint region (700-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.

5.3. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl). For solutions, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this important heterocyclic ketone. The provided rationales for the predicted spectral features, grounded in fundamental principles of spectroscopy, offer a framework for the interpretation of experimental data.

References

While direct experimental data for the target molecule was not found in the initial searches, the principles and typical spectral ranges are well-established in the field of organic spectroscopy. For further reading on the interpretation of spectroscopic data for organic compounds, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- NIST Chemistry WebBook: [Link] (A valuable resource for spectroscopic data of various compounds, including those with similar structural motifs).

A Technical Guide to 1-(4-Chloropyridin-3-yl)ethanone: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chloropyridin-3-yl)ethanone, a pivotal heterocyclic ketone in modern drug discovery. The document details its chemical properties, synthesis, spectroscopic characterization, and reactivity. Furthermore, it highlights its critical role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, thereby offering valuable insights for researchers in medicinal chemistry and pharmaceutical development.

Introduction: The Strategic Importance of this compound

This compound, a substituted pyridyl ketone, has emerged as a significant building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive acetyl group and a strategically positioned chlorine atom on the pyridine ring, offers multiple avenues for chemical modification. This unique combination of functional groups makes it an ideal scaffold for constructing molecules designed to interact with specific biological targets, most notably protein kinases, which are crucial regulators of cellular processes and are frequently implicated in diseases such as cancer.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

Molecular Formula and Weight

| Property | Value |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| CAS Number | 116922-73-7 |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group and the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the pyridine protons will be influenced by the positions of the chloro and acetyl substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: A prominent absorption band is expected in the region of 1685-1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.[1][2] The exact position of this band can be influenced by the electronic effects of the chloropyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic cleavages of the chloropyridine ring.[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of a Grignard reagent with a corresponding pyridine carbonitrile precursor.

Proposed Synthetic Protocol: Grignard Reaction

This protocol describes a plausible and widely used method for the synthesis of ketones from nitriles.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.[5][6]

-

Reaction with 4-Chloropyridine-3-carbonitrile: Once the Grignard reagent formation is complete, a solution of 4-chloropyridine-3-carbonitrile in anhydrous diethyl ether is added dropwise at a controlled temperature (often 0 °C) to the stirred Grignard reagent. The reaction mixture is then typically stirred at room temperature for a specified period to ensure complete reaction.[7][8]

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone.

-

Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[5]

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Controlled Addition: The dropwise addition of reactants helps to control the exothermic nature of the reactions, ensuring safety and preventing side reactions.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reaction sites on this compound.

Reactivity of the 4-Chloro Substituent

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[9][10] This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing diverse functionalities at this position. This reactivity is a cornerstone of its utility in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Reactivity of the Acetyl Group

The acetyl group offers a rich platform for chemical transformations. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in a wide range of reactions, including aldol condensations and alkylations. The carbonyl group can also be reduced to a secondary alcohol.[11]

Application in the Synthesis of Kinase Inhibitors

This compound is a well-documented intermediate in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

Intermediate in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers, including non-small cell lung cancer.[12][13] Several ALK inhibitors have been developed, and this compound serves as a key starting material for some of these drug candidates. The synthesis of these inhibitors often involves a nucleophilic substitution at the 4-position of the pyridine ring, followed by modifications of the acetyl group.

Potential Precursor for Dasatinib Analogs

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While the primary synthesis routes for Dasatinib may vary, the structural motif of a substituted pyridine is present in related kinase inhibitors. The reactivity profile of this compound makes it a plausible starting material for the synthesis of novel Dasatinib analogs, where modifications at the 3- and 4-positions of the pyridine ring could be explored to optimize potency, selectivity, and pharmacokinetic properties.[14][15][16][17][18]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined reactivity at both the chloropyridine ring and the acetyl group provides a versatile platform for the synthesis of complex, biologically active molecules. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the importance of strategic building blocks like this compound in the pharmaceutical industry is set to increase. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this key molecule in the development of next-generation medicines.

References

- Reactions of acetylpyridines 3–11 with dicyclopentylzinc in the presence of catalyst. (n.d.).

- Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. (2025). Filo.

- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange.

- Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. (2025).

- Synthesis route 1 of dasatinib. (n.d.).

- The Application and Synthesis of 3-Acetylpyridine. (2025). ChemicalBook.

- Nucleophilic Aromatic Substitution: Videos & Practice Problems. (n.d.). Pearson+.

- Synthesis route 3 of dasatinib. (n.d.).

- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).

- rsc.li/chemical-science Chemical Science. (2022).

- SAFETY D

- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- A convenient new and efficient commercial synthetic route for das

- Mass Spectrometry - Fragmentation P

- 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. (n.d.).

- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).

- Safety Data Sheet: 3-Acetylpyridine. (n.d.). Carl ROTH.

- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.

- mass spectra - fragmentation p

- Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. (n.d.). PubMed Central.

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- IR handout.pdf. (n.d.).

- 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. (n.d.). ChemicalBook.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- FTIR spectra with peak focused on carbonyl stretching vibration (C=O)... (n.d.).

- Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. (2011). PubMed.

- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform

- Grignard Reaction, Mechanism, Reagent and Che

- Mass fragmentation pattern for complexes 1-4. (n.d.).

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- MASS SPECTROMETRY: FRAGMENTATION P

- Grignard Reagents. (n.d.). Sigma-Aldrich.

- 3 - Organic Syntheses Procedure. (n.d.).

- Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook.

- IR: carbonyl compounds. (n.d.).

- 1H NMR Coupling Constants. (n.d.).

- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.).

- Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Can anybody suggest a method of synthesis of 4-Chloropyridine? (2015).

- CN103360306A - Method for synthesizing 4-chloro-pyridine. (n.d.).

- ALK inhibitor. (n.d.). Wikipedia.

- Anaplastic Lymphoma Kinase (ALK) as a therapeutic target in non-small cell lung cancer. (n.d.).

- Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI.

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 格氏試劑 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. leah4sci.com [leah4sci.com]

- 9. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 17. vixra.org [vixra.org]

- 18. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

Introduction: A Versatile Scaffold in Modern Synthesis

An In-Depth Technical Guide to the Reactivity Profile of 1-(4-Chloropyridin-3-YL)ethanone

This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring activated by a chlorine atom at the C4 position and possessing a reactive acetyl group at C3, provides a versatile platform for a multitude of chemical transformations. The electron-deficient nature of the pyridine ring, combined with the specific substitution pattern, governs a rich and predictable reactivity profile. This guide offers an in-depth exploration of this profile, providing not only detailed protocols but also the underlying mechanistic principles that drive experimental design. Understanding the electronic and steric factors that influence its reactions is paramount for researchers aiming to leverage this scaffold in the synthesis of complex molecular architectures, including novel pharmaceutical agents and functional materials.[1][2][3]

Part 1: The Dichotomy of the C4-Chloro Group: Nucleophilic Aromatic Substitution vs. Cross-Coupling

The primary hub of reactivity on the this compound core is the carbon-chlorine bond at the C4 position. The strategic decision for its functionalization typically lies between two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice is dictated by the nature of the incoming nucleophile and the desired bond construction (C-N, C-O, C-S vs. C-C).

Caption: Logical workflow for functionalizing the C4-position.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen acts as a powerful electron-withdrawing group, significantly activating the C4 position (para) towards nucleophilic attack. This effect stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, making the SNAr pathway highly favorable for strong nucleophiles.[4] This intrinsic reactivity often makes it the most direct and atom-economical method for introducing heteroatom nucleophiles.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. Subsequent elimination of the chloride ion restores aromaticity. The stability of this intermediate is the primary reason why substitution at C4 is more facile than at C3.[4][5]

Typical Nucleophiles:

-

Primary and Secondary Amines (e.g., morpholine, piperidine)

-

Alkoxides (e.g., sodium methoxide)

-

Thiolates (e.g., sodium thiophenoxide)

Field-Proven Protocol: SNAr with Morpholine

Objective: To synthesize 1-(4-morpholinopyridin-3-yl)ethanone.

Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

-

Solvent and Reagents: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add morpholine (1.5 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Scientist's Note: The excess of the amine drives the reaction to completion. The base is crucial to neutralize the HCl formed during the reaction, preventing protonation of the amine nucleophile.

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. This will precipitate the product and dissolve the inorganic salts.

-

Purification: Filter the resulting solid, wash with water, and dry under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon or carbon-nitrogen bonds with less nucleophilic partners, palladium-catalyzed cross-coupling reactions are indispensable. While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyridine ring facilitates the initial, often rate-limiting, oxidative addition step.[1][6]

The Suzuki coupling is a robust method for forming biaryl structures by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or ester.[7] This reaction is valued for its functional group tolerance and the relatively benign nature of its boron-containing byproducts.[1][7]

Catalytic Cycle Explained: The reaction is initiated by the oxidative addition of the C-Cl bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1][8]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize 1-(4-phenylpyridin-3-yl)ethanone.

Methodology:

-

Inert Atmosphere: Assemble a Schlenk flask containing a stir bar, and subject it to three cycles of vacuum and backfilling with an inert gas (N₂ or Ar).

-

Reagent Loading: Under a positive pressure of inert gas, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq.).

-

Scientist's Note: The choice of catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required.[6]

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

When direct SNAr is challenging (e.g., with weakly nucleophilic amines like anilines or in the presence of base-sensitive functional groups), the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[9][10] This reaction requires a carefully selected palladium catalyst and a specialized ligand to facilitate the coupling of an amine with the aryl chloride.[6][11]

Key Experimental Considerations: The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[6] Success hinges on several factors:

-

Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential to promote the challenging oxidative addition and subsequent reductive elimination steps.[6]

-

Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective, though other bases like K₃PO₄ can be used for sensitive substrates.[6]

-

Inert Conditions: The Pd(0) catalyst is highly sensitive to oxygen, necessitating strict anaerobic conditions.[6]

Field-Proven Protocol: Buchwald-Hartwig Amination with Aniline

Objective: To synthesize 1-(4-(phenylamino)pyridin-3-yl)ethanone.

Methodology:

-

Glovebox or Schlenk Line: All manipulations should be performed under a strictly inert atmosphere.

-

Reagent Loading: To an oven-dried Schlenk tube, add a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.02 eq.), the appropriate biarylphosphine ligand (0.04 eq.), and the base, NaOtBu (1.4 eq.).

-

Addition of Reactants: Add this compound (1.0 eq.) and aniline (1.2 eq.).

-

Solvent: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

-

Reaction Conditions: Seal the tube and heat in an oil bath at 90-110 °C. The reaction is typically complete within 12-24 hours.

-

Scientist's Note: Low conversion is often due to catalyst deactivation or an insufficiently active catalyst system for the C-Cl bond. Increasing catalyst loading or switching to a more robust ligand system can resolve this.[6]

-

-

Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the chloropyridine and a terminal alkyne.[12][13] This reaction is traditionally co-catalyzed by palladium and copper(I) and is fundamental for synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in many areas of chemistry.[13][14]

Reaction Summary:

| Component | Typical Reagents | Purpose |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination.[15] |

| Co-catalyst | Copper(I) Iodide (CuI) | Forms a copper acetylide, which facilitates transmetalation.[13] |

| Base | Amine base (e.g., Et₃N, DIPEA) | Deprotonates the alkyne and acts as a solvent.[16] |

| Solvent | THF, DMF, or the amine base itself | Dissolves reagents. |

Field-Proven Protocol: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 1-(4-(phenylethynyl)pyridin-3-yl)ethanone.

Methodology:

-

Inert Setup: To a Schlenk flask under N₂, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N). Add phenylacetylene (1.1 eq.) dropwise via syringe.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl to remove copper salts.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Part 2: Reactivity of the Acetyl Side Chain

While the C-Cl bond is the primary site for diversification, the acetyl group at the C3 position offers orthogonal reactivity. Standard ketone chemistry can be employed, often after the functionalization of the C4 position, to further elaborate the molecule.

-

Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can participate in aldol or Claisen-type condensation reactions to build more complex side chains.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a chiral center if a stereoselective reduction is employed.

-

Derivatization: The carbonyl group can be converted into other functional groups such as oximes, hydrazones, or imines, which can serve as handles for further conjugation or as pharmacophores themselves.[17]

Conclusion

This compound presents a predictable and highly versatile reactivity profile centered on the electronically activated C4-chloro substituent. A judicious choice between nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions allows for the controlled installation of a wide array of functional groups. By understanding the mechanistic underpinnings of these transformations—from the stabilization of SNAr intermediates to the nuances of catalyst and ligand selection in cross-coupling—researchers can effectively harness this building block for the efficient synthesis of complex and high-value molecules. The orthogonal reactivity of the acetyl group further enhances its utility, solidifying its role as a powerful scaffold in modern drug discovery and chemical synthesis.

References

- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(01), 45-48.

- Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.